molecular formula C22H19N3O3 B3239705 2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide CAS No. 1421500-56-2

2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide

Cat. No.: B3239705
CAS No.: 1421500-56-2
M. Wt: 373.4
InChI Key: YPKYRTZSAAYHRN-UHFFFAOYSA-N
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Description

2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide is a synthetic heterocyclic compound featuring a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide group to a 3-(2-phenylimidazol-1-yl)propyl side chain. The compound’s design integrates a chromene scaffold, known for its photophysical properties and bioactivity, with an imidazole-containing side chain, which may enhance binding to biological targets through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

2-oxo-N-[3-(2-phenylimidazol-1-yl)propyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21(18-15-17-9-4-5-10-19(17)28-22(18)27)24-11-6-13-25-14-12-23-20(25)16-7-2-1-3-8-16/h1-5,7-10,12,14-15H,6,11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKYRTZSAAYHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Chromene derivative
  • Functional Groups : Imidazole ring, carboxamide group, and a phenyl substituent

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown effectiveness against various cancer cell lines.

Compound Cell Line IC₅₀ (μM) Activity
10fHT-29 (Colon Cancer)7.98 ± 0.05Significant Inhibition
10cK562 (Leukemia)9.44 ± 0.02Moderate Inhibition

The compound 10f, a chromene derivative, demonstrated notable activity against the HT-29 colon cancer cell line, suggesting that similar compounds may possess comparable efficacy against cancer cells .

Antimicrobial Activity

Compounds featuring imidazole rings have been documented to exhibit antimicrobial properties. The structure of this compound suggests potential activity against pathogenic bacteria and fungi.

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus15.625–62.5 μMAntibacterial
Escherichia coli31.108–62.216 μg/mLModerate Activity

These findings align with the broader trend observed in imidazole-containing compounds, which often display significant antibacterial activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Some studies suggest that chromene derivatives can trigger programmed cell death in malignant cells.
  • Antimicrobial Action : The imidazole moiety may disrupt microbial cell wall synthesis or function as an enzyme inhibitor.

Case Studies

A study examining the effects of related chromene derivatives on cancer stem cells demonstrated that certain compounds could inhibit the side population (SP) of HT-29 cells, which are associated with cancer stemness.

"Compound 1e showed an inhibition rate of 87.81 ± 7% on side population HT-29 colon cancer stem cells" .

This highlights the potential of such compounds to target not only bulk tumor populations but also resistant stem-like cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Chromene Core vs. Heterocyclic Cores: The target compound and compound 12 share the 2-oxo-chromene carboxamide core, but 12 substitutes the imidazole side chain with a sulfamoylphenyl group. This substitution likely enhances solubility due to the polar sulfonamide group but may reduce lipophilicity and membrane permeability compared to the target compound’s imidazole-propyl chain. In contrast, 5cp replaces the chromene core with a benzimidazole-pyrrolidine system, prioritizing rigidity and aromatic stacking interactions.

Side-Chain Functionalization: The HBK series employs piperazine and phenoxyalkyl groups, which are common in serotonin receptor ligands. Their lack of a chromene scaffold suggests divergent pharmacological targets compared to the tyrosine kinase inhibition associated with chromene derivatives . The ethanediamide compound shares the imidazolylpropyl side chain but replaces the chromene-carboxamide with a chloro-methylphenyl-ethanediamide group. This structural variation may alter metabolic stability or target selectivity.

Table 2: Inferred Bioactivity and Properties

Compound Potential Bioactivity Key Structural Contributors Hypothesized Advantages
Target Compound Tyrosine kinase inhibition Chromene (electron-deficient core), imidazole (hydrogen bonding) Balanced lipophilicity for membrane penetration
Compound 12 Antimicrobial / kinase inhibition Sulfamoyl (polar group) Enhanced water solubility
5cp Anticancer / enzyme inhibition Benzimidazole (rigid planar structure) Improved DNA intercalation potential
HBK Series Serotonin receptor modulation Piperazine (basic nitrogen), phenoxy groups CNS-targeted activity

Key Findings:

  • The target compound’s imidazole-propyl chain may facilitate interactions with kinase ATP-binding pockets, similar to imidazole-containing kinase inhibitors like nilotinib. In contrast, 5cp ’s benzimidazole-pyrrolidine system could favor interactions with hydrophobic enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2H-chromene-3-carboxamide

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